

PEG-25 PABA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PEG-25 PABA

Cat. No.: B1142495

Get Quote

An In-depth Technical Guide to PEG-25 PABA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional characteristics of **PEG-25 PABA**, a widely used organic UVB filter in cosmetic and personal care products. Detailed experimental protocols for its characterization are also provided.

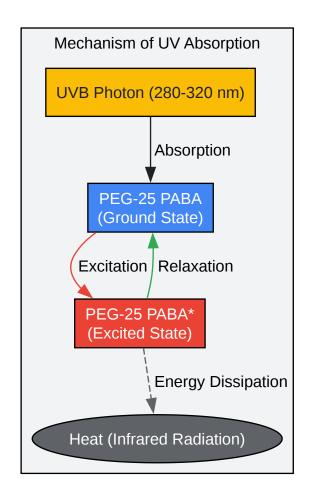
Chemical Structure and Identification

PEG-25 PABA is the International Nomenclature of Cosmetic Ingredients (INCI) name for the polyethylene glycol derivative of para-aminobenzoic acid (PABA).[1][2] Chemically, it is described as an ethoxylated ethyl 4-aminobenzoate with an average of 25 ethylene oxide units. [1][3] The ethoxylation process enhances the molecule's water solubility and modifies its toxicological profile compared to the parent PABA molecule.[4]

The generalized chemical structure of **PEG-25 PABA** is depicted below. Due to the nature of ethoxylation, "n" represents an average of 25 units, leading to a mixture of polymers with varying chain lengths rather than a single discrete molecule.[5]

Caption: Generalized chemical structure of PEG-25 PABA.

Physicochemical and Functional Properties


PEG-25 PABA is a synthetic, water-soluble organic compound primarily used for its ability to absorb UVB radiation.[1][4] Its physical and chemical properties are summarized in the table below.

Property	Value / Description	Reference(s)
Chemical Name	Polyethylene glycol (25) p- aminobenzoic acid; Ethoxylated ethyl-4- aminobenzoate	[1][5]
CAS Number	116242-27-4	[5]
Appearance	Light yellow wax that melts to a clear liquid.	[6]
Solubility	Water-soluble.	[1][4]
Function	UV Absorber, UV Filter, Light Stabilizer.	[1]
UV Absorption Range	Primarily absorbs UVB radiation in the range of 280 to 320 nm.	[1][4][6]
Molecular Weight (Avg.)	Approximately 674.57 g/mol (value can vary based on the distribution of PEG chain lengths).	[7][8]

Mechanism of Action as a UV Filter

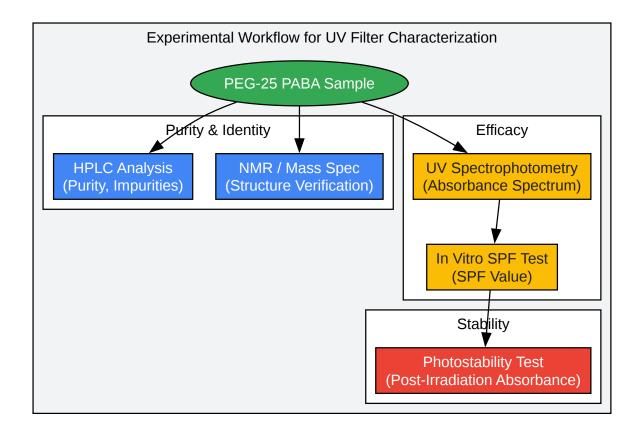
As an organic UV filter, **PEG-25 PABA** protects the skin and cosmetic formulations by absorbing high-energy ultraviolet (UV) radiation and converting it into less damaging, lower-energy infrared radiation (heat).[1][2] The energy from a UV photon excites an electron in the PABA chromophore to a higher energy state. When the electron returns to its ground state, the absorbed energy is released as heat.

Click to download full resolution via product page

Caption: Energy conversion mechanism of **PEG-25 PABA**.

Regulatory and Safety Profile

The safety of **PEG-25 PABA** has been evaluated by regulatory bodies. It is considered non-allergenic and non-irritating, with low to moderate dermal absorption.[2]



Region / Authority	Status / Regulation	Reference(s)
European Union	Approved as a UV filter in cosmetic products at a maximum concentration of 10%.	[1][2][9]
United States (FDA)	Not approved as an active sunscreen ingredient for over-the-counter (OTC) drug products. Can be used as a UV light absorber to protect cosmetic formulations from degradation.	[2]
Dermal Absorption	Low to moderate. Its hydrophilic nature and high molecular weight limit skin penetration.	[2][7]
Sensitization	The European Commission's Scientific Committee on Cosmetology (SCC) concluded it was not allergenic or irritating.	[2]

Experimental Protocols for Characterization

A comprehensive evaluation of a UV filter like **PEG-25 PABA** involves assessing its efficacy, purity, and stability. The following sections detail common experimental methodologies.

Click to download full resolution via product page

Caption: Workflow for characterizing PEG-25 PABA.

Purity and Identity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of **PEG-25 PABA** and identifying any unreacted starting materials or by-products.[10][11] Given its PEGylated nature, multiple HPLC methods can be employed.

Objective: To separate and quantify **PEG-25 PABA** from potential impurities.

Methodology (Reversed-Phase HPLC Example):

 System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient Elution: A linear gradient from a low to high concentration of Mobile Phase B is employed to elute compounds based on their hydrophobicity. The hydrophilic PEG chain will reduce retention time compared to the non-PEGylated PABA ester.
- Sample Preparation: A standard solution of **PEG-25 PABA** is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL) and filtered through a 0.22 μm filter.
- Injection and Detection: A 10-20 µL sample is injected. The eluent is monitored by the UV detector at the maximum absorbance wavelength of the PABA chromophore (typically around 290-310 nm).
- Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks. Impurities can be identified by comparing their retention times to known standards.

Efficacy Assessment: In Vitro Sun Protection Factor (SPF) Determination

This method evaluates the effectiveness of the UV filter in a finished formulation by measuring its UV transmission through a substrate that mimics the skin's surface.[12][13][14]

Objective: To determine the in vitro SPF value of a formulation containing PEG-25 PABA.

Methodology (Based on ISO 23675):

- Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used as the substrate to simulate skin topography.[12]
- Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied uniformly across the PMMA plate. This can be done manually or with an automated robot for reproducibility.[12][14]

- Drying/Incubation: The plate is allowed to dry for a specified period (e.g., 15-30 minutes) to form a stable film.[15]
- Initial Spectrophotometric Measurement: The plate is placed in a spectrophotometer with an integrating sphere. The initial UV transmittance (T₀(λ)) is measured at 1 nm intervals from 290 nm to 400 nm.[13]
- UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator to account for the photostability of the product.[13]
- Final Spectrophotometric Measurement: A second transmittance measurement $(T(\lambda))$ is performed on the irradiated plate.
- SPF Calculation: The in vitro SPF is calculated from the absorbance data using the following formula, which integrates the product of the Erythemal action spectrum (E(λ)) and the solar spectrum (I(λ)) over the UV range:

SPFin vitro = $\int E(\lambda)I(\lambda)d\lambda / \int E(\lambda)I(\lambda)T(\lambda)d\lambda$

Photostability Testing

Photostability is a critical parameter, as a UV filter must maintain its protective capabilities upon exposure to UV radiation.[16][17][18]

Objective: To evaluate the percentage of UV protection lost after a defined dose of UV exposure.

Methodology:

- Sample Preparation: A thin, uniform film of the sunscreen product is applied to a PMMA plate, as described in the in vitro SPF protocol.
- Initial Absorbance Measurement: The initial absorbance spectrum ($A_0(\lambda)$) of the non-irradiated sample is recorded from 290 nm to 400 nm.[15]
- Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator. The dose is often calculated based on the product's expected SPF.[15][17]

- Post-Irradiation Absorbance Measurement: The absorbance spectrum of the irradiated sample (A₁(λ)) is recorded.
- Analysis: The pre- and post-irradiation spectra are compared. A significant decrease in absorbance at the key protective wavelengths (280-320 nm for PEG-25 PABA) indicates photodegradation. The photostability can be quantified by calculating the change in the area under the absorbance curve or the change in the calculated in vitro SPF value.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. researchgate.net [researchgate.net]
- 4. PEG-25 PABA|CAS 113010-52-9|RUO UV Filter [benchchem.com]
- 5. Peg-25 paba PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PEG-25 PABA | Uvinul® P 25 | Cosmetic Ingredients Guide [ci.guide]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PEG-25 PABA | 113010-52-9 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. peg.bocsci.com [peg.bocsci.com]
- 12. alsglobal.com [alsglobal.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 16. Proposed protocol for determination of photostability Part I: cosmetic UV filters PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 18. hitechformulations.com [hitechformulations.com]
- To cite this document: BenchChem. [PEG-25 PABA chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142495#peg-25-paba-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com